![molecular formula C16H19N3O B6458540 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 2548994-42-7](/img/structure/B6458540.png)
2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine
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Overview
Description
“2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, an ethyl group attached to a methoxyphenyl group, and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the conditions and reagents present. Pyrimidines can participate in a variety of chemical reactions, especially due to the presence of nitrogen in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including factors like its degree of substitution and the nature of its substituents .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it relies on organoboron reagents. Specifically, this compound can participate in the following steps:
- Transmetalation : The nucleophilic organic group (boron-based) transfers from a boron reagent to Pd, leading to the desired coupling product .
Boron Reagents in SM Coupling
Understanding the specific boron reagents used in SM coupling is crucial. Seven main classes of boron reagents have been developed, each with distinct properties. These include:
Metal Complexes and Coordination Chemistry
Exploring metal complexes involving this compound could lead to novel coordination chemistry. For example, Pt(II) complexes with cyclopropylamine ligands have been synthesized .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
It’s worth noting that cyclopropylamine, a structural component of the compound, is known to inactivate cytochrome p450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .
Biochemical Pathways
Given the potential inhibition of cdks, it can be inferred that the compound may affect cell cycle regulation and transcription processes .
Result of Action
If the compound does indeed inhibit cdks, it could potentially disrupt cell cycle progression and transcription, leading to antitumor activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-20-14-4-2-3-12(11-14)7-9-17-15-8-10-18-16(19-15)13-5-6-13/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKATDZUTFLBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine |
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